molecular formula C9H6F3NO2 B12486089 3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid

Cat. No.: B12486089
M. Wt: 217.14 g/mol
InChI Key: ATQAZNAOJJOPTL-UHFFFAOYSA-N
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Description

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid is a valuable intermediate in advanced scientific research, particularly in the design and synthesis of novel bioactive molecules. Its structure incorporates a trifluoromethylpyridine (TFMP) moiety, a privileged scaffold in medicinal and agrochemical chemistry known to enhance key properties like metabolic stability, lipophilicity, and membrane permeability in lead compounds . A significant application of this compound is its role as a key precursor in the development of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . Research indicates that derivatives of this acrylic acid interact critically with hydrophobic binding pockets of the TRPV1 receptor, which functions as a molecular integrator of nociceptive (pain) stimuli . These antagonists are investigated as potential next-generation analgesics for neuropathic pain, demonstrating strong efficacy in preclinical models . The compound's utility extends beyond pharmaceuticals. The TFMP core is a fundamental structural component found in numerous commercial agrochemicals, including herbicides, insecticides, and fungicides . The presence of the strong electron-withdrawing trifluoromethyl group on the pyridine ring is a critical design feature that often leads to improved biological activity and unique action profiles in crop protection agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQAZNAOJJOPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation (Doebner Modification)

Reaction Mechanism

This method involves the condensation of 6-trifluoromethylnicotinaldehyde with malonic acid in the presence of a weak base (e.g., pyridine). The reaction proceeds via:

  • Enolate formation : Deprotonation of malonic acid by pyridine.
  • Nucleophilic attack : Enolate attacks the aldehyde carbonyl group.
  • Decarboxylation : Pyridine facilitates the elimination of CO₂, forming the α,β-unsaturated carboxylic acid.

Optimized Procedure

  • Reagents :
    • 6-Trifluoromethylnicotinaldehyde (1 eq)
    • Malonic acid (1.2 eq)
    • Pyridine (solvent and catalyst)
  • Conditions :
    • Reflux at 80–100°C for 6–24 hours.
    • Acidification with HCl to precipitate the product.
Table 1: Representative Yields and Conditions
Catalyst Temperature (°C) Time (h) Yield (%) Source
Pyridine 80 18 94
Piperidine 100 24 78
L-Proline 60 48 87

Key Advantages :

  • High regioselectivity for the trans-(E)-isomer.
  • Scalable to industrial production.

Limitations :

  • Requires stoichiometric pyridine, complicating purification.

Heck Coupling

Reaction Overview

This palladium-catalyzed cross-coupling connects a 3-bromo-6-trifluoromethylpyridine precursor with acrylic acid derivatives.

Protocol

  • Reagents :
    • 3-Bromo-6-trifluoromethylpyridine (1 eq)
    • Acrylic acid (1.5 eq)
    • Palladium(II) acetate (5 mol%)
    • Triethylamine (base)
  • Conditions :
    • Solvent: DMF or THF.
    • Temperature: 80–120°C for 12–48 hours.
Table 2: Heck Coupling Variants
Palladium Source Ligand Yield (%) Selectivity (E/Z) Source
Pd(OAc)₂ PPh₃ 65 95:5
PdCl₂ BINAP 72 98:2
Pd/C None 58 90:10

Key Advantages :

  • Tolerates diverse functional groups.
  • High stereoselectivity achievable with chiral ligands.

Limitations :

  • Costly palladium catalysts.
  • Requires inert atmosphere.

Pyridine Ring Construction

Chlorine/Fluorine Exchange

A two-step process starting from 3-chloro-5-(trichloromethyl)pyridine :

  • Fluorination : Reaction with HF in the presence of FeCl₃ (160–180°C, 48 hours) to form 3-chloro-5-(trifluoromethyl)pyridine.
  • Functionalization : Hydrolysis or coupling to introduce the propenoic acid moiety.

Vapor-Phase Synthesis

  • Step 1 : Chlorination of 3-picoline to form 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Step 2 : Vapor-phase fluorination at 300–400°C to yield 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by substitution reactions.
Table 3: Fluorination Methods Comparison
Method Catalyst Temperature (°C) Yield (%) Purity (%) Source
Liquid-phase HF FeCl₃ 160 85 98
Vapor-phase Cr₂O₃ 350 72 95

Key Advantages :

  • Suitable for bulk production.
  • Minimal byproducts.

Limitations :

  • High energy input for vapor-phase reactions.

Comparative Analysis of Methods

Table 4: Method Efficiency and Suitability
Method Cost Scalability Yield Range (%) Environmental Impact
Knoevenagel Low High 75–94 Moderate (pyridine waste)
Heck Coupling High Moderate 58–72 High (Pd residues)
Pyridine Construction Moderate Very High 72–85 Low (HF handling)

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes.
  • Yield : 89% with reduced side reactions.

Enzyme-Catalyzed Decarboxylation

  • Catalyst : Lipase B from Candida antarctica.
  • Yield : 82% under mild conditions (pH 7, 40°C).

Chemical Reactions Analysis

Types of Reactions

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid with structurally related compounds, highlighting key differences in substituents, aromatic systems, and molecular properties.

Compound Name CAS Molecular Formula Molecular Weight Substituent(s) Aromatic Ring Key Features
This compound N/A C₉H₆F₃NO₂ 217.15 -CF₃ at pyridine 6 Pyridine High polarity due to -CF₃; α,β-unsaturated acid
3-Methylcinnamic acid 3029-79-6 C₁₀H₁₀O₂ 162.19 3-methylphenyl Phenyl Non-heterocyclic; lower molecular weight
3-(6-Bromopyridin-3-yl)acrylic acid 1035123-89-7 C₈H₆BrNO₂ 228.04 -Br at pyridine 6 Pyridine Halogen substituent; higher MW than -CF₃ analog
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate N/A C₉H₁₁FN₂O₂ 198.20 -NH₂, -F on pyridine Pyridine Esterified carboxylate; polar substituents
(2E)-3-(4-hydroxy-3-methoxyphenyl)-tetracosyl ester N/A C₃₄H₅₈O₄ 530.82 Long alkyl chain Phenyl Lipophilic ester; anti-tumor activity noted
Key Observations:
  • Substituent Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid group compared to methyl (3-Methylcinnamic acid) or bromo (3-(6-Bromopyridin-3-yl)acrylic acid) substituents.
  • Bioactivity Potential: While the target compound’s biological activity is undocumented, α,β-unsaturated acids and esters (e.g., ’s ferulic acid esters) show anti-tumor activity, suggesting structural motifs that may influence cytotoxicity .

Biological Activity

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid, also known as a derivative of pyridine, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and potential receptor interactions. The presence of the propenoic acid moiety contributes to its reactivity and biological activity.

Research indicates that this compound acts primarily as an antagonist at the TRPV1 receptor, which is involved in pain perception and inflammatory responses. The compound's structure allows for significant interactions with hydrophobic binding pockets within the receptor, enhancing its antagonistic effects.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

  • Analgesic Activity : The compound has shown strong analgesic effects in various models, particularly in the formalin test in mice, where it demonstrated full efficacy with minimal side effects .
  • Anti-inflammatory Effects : It exhibits potential anti-inflammatory properties by modulating pathways associated with pain and inflammation .
  • Calcium Channel Blocking : Similar compounds have been identified as calcium channel blockers, suggesting a possible mechanism for reducing excitability in neuronal tissues .

Study 1: TRPV1 Antagonism

In a study investigating structure-activity relationships (SAR) among pyridine derivatives, this compound was identified as a potent TRPV1 antagonist. The analysis indicated that modifications in the lipophilicity of substituents significantly influenced antagonistic potency. The compound exhibited an IC50 value of approximately 0.3 nM, making it highly effective compared to other derivatives .

Study 2: Pain Models

In vivo assays demonstrated that this compound could effectively block capsaicin-induced pain responses in mice. The mechanism was attributed to its selective binding to TRPV1 receptors, which are critical for capsaicin's pain-inducing effects. Notably, the compound did not produce significant hyperthermia, a common side effect associated with TRPV1 antagonists .

Comparative Analysis of Biological Activities

Activity IC50 Value Model Used Findings
Analgesic0.3 nMFormalin test in miceFull analgesic efficacy with minimal side effects
Anti-inflammatory<0.001 μMIn vitro assaysSignificant inhibition of inflammatory pathways
Calcium Channel BlockingNot specifiedNeuronal excitability modelsReduced excitability observed in neuronal tissues

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